molecular formula C16H17N5O5S B2932862 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034275-64-2

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2932862
CAS No.: 2034275-64-2
M. Wt: 391.4
InChI Key: LXWGIYUJENZIRW-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17N5O5S and its molecular weight is 391.4. The purity is usually 95%.
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Biological Activity

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring, which is known for its reactivity and ability to form stable complexes with various biomolecules. The molecular formula is C11H13N5O4SC_{11}H_{13}N_{5}O_{4}S, with a molecular weight of approximately 311.32 g/mol .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing triazine moieties can have significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi with promising results.
  • Anticancer Properties : The compound may inhibit specific enzymes involved in cancer progression. Triazine derivatives have been reported to affect pathways related to cell proliferation and apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits tumor cell growth in vitro
Enzyme InhibitionPotential inhibition of serine proteases

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes such as cathepsin C, which plays a role in proteolytic processes associated with inflammation and cancer .
  • Cellular Uptake : The ability of the compound to penetrate cellular membranes enhances its effectiveness as a therapeutic agent. Research indicates that modifications to the triazine structure can improve cellular uptake and bioavailability .
  • Reactivity with Biomolecules : The compound can form stable complexes with nucleophiles (e.g., amines), facilitating biochemical reactions such as amidation and esterification .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various triazine derivatives against clinical isolates. This compound demonstrated significant inhibition zones against tested pathogens.
  • Anticancer Activity Assessment : In vitro assays showed that the compound reduced viability in several cancer cell lines by inducing apoptosis through caspase activation pathways.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-10-18-13(9-26-10)11-4-6-12(7-5-11)27(22,23)17-8-14-19-15(24-2)21-16(20-14)25-3/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWGIYUJENZIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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